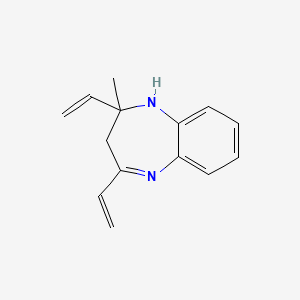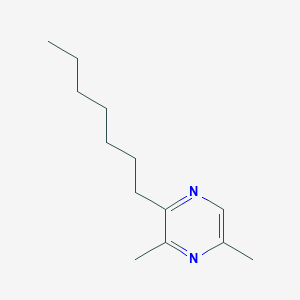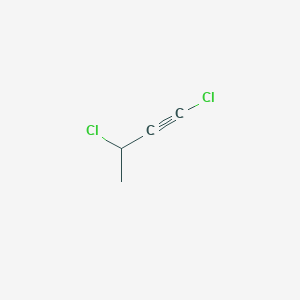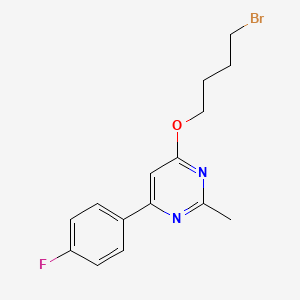![molecular formula C21H15F17O3 B15169853 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate CAS No. 649721-94-8](/img/structure/B15169853.png)
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxy group, which is further linked to a butyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate typically involves the reaction of 4-(heptadecafluorooctyl)phenol with butyl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The phenoxy and butyl prop-2-enoate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.
Industry: It is used in the production of specialty polymers and coatings due to its unique properties.
Mécanisme D'action
The mechanism by which 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate exerts its effects involves interactions with specific molecular targets. The heptadecafluorooctyl group imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The phenoxy and butyl prop-2-enoate groups may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Heptadecafluorooctyl)phenoxy]butyl methacrylate
- 4-[4-(Heptadecafluorooctyl)phenoxy]butyl acrylate
Uniqueness
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and application potential in various fields.
Propriétés
Numéro CAS |
649721-94-8 |
|---|---|
Formule moléculaire |
C21H15F17O3 |
Poids moléculaire |
638.3 g/mol |
Nom IUPAC |
4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C21H15F17O3/c1-2-13(39)41-10-4-3-9-40-12-7-5-11(6-8-12)14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h2,5-8H,1,3-4,9-10H2 |
Clé InChI |
BTSFCVZAHTYISO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)


![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)


